molecular formula C9H7Cl B1591670 7-Chloro-1H-indene CAS No. 52085-99-1

7-Chloro-1H-indene

Cat. No.: B1591670
CAS No.: 52085-99-1
M. Wt: 150.6 g/mol
InChI Key: JELMOBXAHCEEQB-UHFFFAOYSA-N
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Description

7-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl It is a derivative of indene, where a chlorine atom is substituted at the seventh position of the indene ring

Scientific Research Applications

7-Chloro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

7-Chloro-1H-indene is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye protection, ensuring adequate ventilation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indene typically involves the chlorination of indene. One common method is the direct chlorination of indene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding indane derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 7-chloro-1H-indanone or this compound-2-carboxylic acid.

    Reduction: Formation of 7-chloroindane.

    Substitution: Formation of 7-methoxy-1H-indene or 7-ethoxy-1H-indene.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indene depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Indene: The parent compound without the chlorine substitution.

    1-Chloroindene: Chlorine substituted at the first position.

    2-Chloroindene: Chlorine substituted at the second position.

Uniqueness: 7-Chloro-1H-indene is unique due to the specific position of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to other chloroindene derivatives.

Properties

IUPAC Name

7-chloro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELMOBXAHCEEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585783
Record name 7-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-99-1
Record name 7-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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